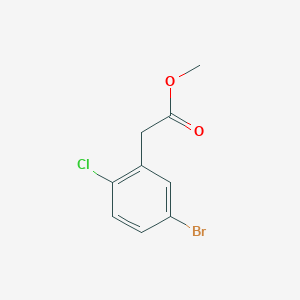Methyl 2-(5-bromo-2-chlorophenyl)acetate
CAS No.: 203314-33-4
Cat. No.: VC3253227
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 203314-33-4 |
|---|---|
| Molecular Formula | C9H8BrClO2 |
| Molecular Weight | 263.51 g/mol |
| IUPAC Name | methyl 2-(5-bromo-2-chlorophenyl)acetate |
| Standard InChI | InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |
| Standard InChI Key | GINLBXIFGQVBHL-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)Br)Cl |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(5-bromo-2-chlorophenyl)acetate is an organic compound characterized by its ester functional group, derived from the reaction of acetic acid and a substituted phenol . The compound is identified by CAS number 203314-33-4 and has a molecular formula of C₉H₈BrClO₂ . Its structure features a phenyl ring with bromine at the 5-position and chlorine at the 2-position, along with an acetate methyl ester group .
The presence of halogen substituents (bromine and chlorine) on the aromatic ring contributes significantly to the compound's unique chemical properties and reactivity patterns . These halogens influence the compound's polarity, solubility characteristics, and potential for participating in electrophilic aromatic substitution reactions .
Synthesis Methods
Several methods have been developed for the synthesis of Methyl 2-(5-bromo-2-chlorophenyl)acetate, with esterification being one of the primary approaches. The synthesis typically involves the esterification of the corresponding carboxylic acid derivative.
While the search results don't provide a detailed specific synthesis procedure for this exact compound, related compounds with similar structures offer insight into potential synthetic pathways. For instance, the synthesis of methyl alpha-bromo-2-chlorophenylacetate (a related compound) involves ester exchange between alpha-Bromo-2-chlorophenylacetic acid and methyl acetate under the catalytic effect of Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride .
This related synthetic approach demonstrates high efficiency with reaction times typically controlled between 2-16 hours (preferably 4-8 hours) . The method yields products with purity exceeding 99% (as measured through HPLC normalization) and yields greater than 90%, making it potentially adaptable for large-scale industrial production of similar compounds .
Applications in Pharmaceutical Chemistry
Synthetic Intermediate
Methyl 2-(5-bromo-2-chlorophenyl)acetate serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. The compound's halogenated structure makes it especially useful in pharmaceutical applications where specific molecular frameworks are required.
The presence of both bromine and chlorine substituents on the aromatic ring provides reactive sites for further functionalization, enabling the synthesis of diverse chemical entities with potential biological activity . These features make it particularly suitable for developing complex pharmaceutical compounds through various coupling reactions and functional group transformations.
The significant price variation for similar quantities from different suppliers suggests potential differences in purity, quality specifications, or manufacturing processes . This price variation is typical for specialty chemical intermediates where factors such as synthetic route, purification methods, and quality control measures can substantially impact production costs.
Structural Comparisons with Related Compounds
Several related compounds with similar structures appear in the chemical literature, including:
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate (CAS: 85259-19-4), which differs in the positioning of the bromine atom
-
Methyl 2-bromo-2-(5-bromo-2-fluorophenyl)acetate, which contains fluorine instead of chlorine and an additional bromine atom
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which contains an additional carboxyl group and is used as an intermediate in SGLT2 inhibitor synthesis
These structural analogues demonstrate the versatility of halogenated phenylacetate scaffolds in organic synthesis and pharmaceutical chemistry. The subtle structural differences between these compounds can significantly impact their reactivity, physicochemical properties, and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume